molecular formula C12H10Cl2N2S2 B5741751 N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea

N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5741751
M. Wt: 317.3 g/mol
InChI Key: CCRBQLITHIBCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, commonly known as DCTTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of DCTTU is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DCTTU has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
DCTTU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DCTTU has been shown to reduce oxidative stress and to increase antioxidant enzyme activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DCTTU in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying various biological processes. Additionally, DCTTU is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using DCTTU is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DCTTU. One area of research is the development of novel DCTTU derivatives that exhibit improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of DCTTU and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of DCTTU in preclinical and clinical studies.
In conclusion, DCTTU is a promising candidate for various scientific research studies due to its ability to modulate various biological pathways. Its potential applications in the treatment of various diseases make it an attractive target for further research, and its relatively easy synthesis and purification make it readily available for research purposes.

Synthesis Methods

The synthesis of DCTTU involves the reaction of 3,4-dichloroaniline with 2-thienylmethyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCTTU.

Scientific Research Applications

DCTTU has been widely used in scientific research due to its ability to modulate various biological pathways. It has been shown to exhibit potent anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, DCTTU has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2S2/c13-10-4-3-8(6-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRBQLITHIBCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea

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